2-chloro-5-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]benzoic acid
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Overview
Description
2-chloro-5-(2-cinnamylidenehydrazinyl)benzoic acid is an organohalogen compound and a member of benzoic acids.
Scientific Research Applications
Hsp90 Inhibition and Antimicrobial Activities :
- A derivative, (Z)-4-[2-(1-chloro-2-ethoxy-2-oxoethylidene)hydrazinyl]benzoic acid, has been prepared and shown to inhibit Hsp90, a protein implicated in cancer and other diseases (Wang Xiao-long, 2011).
- Some novel pyridine derivatives, synthesized using a related compound, exhibited antimicrobial activities comparable to Streptomycin and Fusidic acid (Osama I. Abdel Salam et al., 2014).
Optical and Thermal Properties for Photonic Applications :
- Arylhydrazones of β-diketones, including a related compound, were synthesized and studied for their solvatochromic, thermal, and photoluminescent properties, contributing to advances in photonics and materials science (Zhen Ma et al., 2012).
Structural Characterization in Drug Precursors :
- Compounds similar to the one have been structurally characterized as precursors for synthesizing antituberculosis drug candidates (A. Richter et al., 2021).
Synthesis and Biological Activity of Derivatives :
- Various derivatives of the chemical have been synthesized and tested for biological activities, such as antipsychotic and anticonvulsant agents, showcasing its utility in medicinal chemistry (H. Kaur et al., 2012).
Applications in Nonlinear Optics :
- Hydrazine derivatives, including those structurally similar to the compound, have been investigated for their third-order nonlinear optical properties, which are significant for developing photonic devices (Vijayakumar Sadasivan Nair et al., 2022).
Properties
Molecular Formula |
C16H13ClN2O2 |
---|---|
Molecular Weight |
300.74 g/mol |
IUPAC Name |
2-chloro-5-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]benzoic acid |
InChI |
InChI=1S/C16H13ClN2O2/c17-15-9-8-13(11-14(15)16(20)21)19-18-10-4-7-12-5-2-1-3-6-12/h1-11,19H,(H,20,21)/b7-4+,18-10+ |
InChI Key |
IIYBXMWVSGZMSX-UOMISXDJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC2=CC(=C(C=C2)Cl)C(=O)O |
SMILES |
C1=CC=C(C=C1)C=CC=NNC2=CC(=C(C=C2)Cl)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC2=CC(=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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